molecular formula C24H22F4O2 B12743761 Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- CAS No. 80843-75-0

Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-

Cat. No.: B12743761
CAS No.: 80843-75-0
M. Wt: 418.4 g/mol
InChI Key: YIMUJRFEQSVXKZ-UHFFFAOYSA-N
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Description

“Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-” is a complex organic compound that belongs to the class of aromatic ethers. This compound features a benzene ring substituted with a fluorophenoxy group and a trifluoromethylphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-” typically involves multiple steps:

    Formation of the Fluorophenoxy Group: This can be achieved by reacting phenol with fluorobenzene under basic conditions.

    Attachment of the Trifluoromethylphenyl Group: This step involves the reaction of a trifluoromethylbenzene derivative with a suitable alkylating agent.

    Final Coupling: The final step involves coupling the fluorophenoxy and trifluoromethylphenyl intermediates using a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst, and lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study the effects of fluorinated aromatic compounds on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic properties. Fluorinated aromatic compounds are known for their stability and bioavailability, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which “Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-” exerts its effects depends on its interaction with molecular targets. The fluorophenoxy and trifluoromethylphenyl groups may interact with specific enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **Benzene, 1-(4-chlorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-
  • **Benzene, 1-(4-bromophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-
  • **Benzene, 1-(4-methylphenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-

Uniqueness

The uniqueness of “Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-” lies in the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes the compound more stable and potentially more bioactive compared to its analogs with different substituents.

Properties

CAS No.

80843-75-0

Molecular Formula

C24H22F4O2

Molecular Weight

418.4 g/mol

IUPAC Name

1-fluoro-4-[3-[[2-methyl-2-[3-(trifluoromethyl)phenyl]propoxy]methyl]phenoxy]benzene

InChI

InChI=1S/C24H22F4O2/c1-23(2,18-6-4-7-19(14-18)24(26,27)28)16-29-15-17-5-3-8-22(13-17)30-21-11-9-20(25)10-12-21/h3-14H,15-16H2,1-2H3

InChI Key

YIMUJRFEQSVXKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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